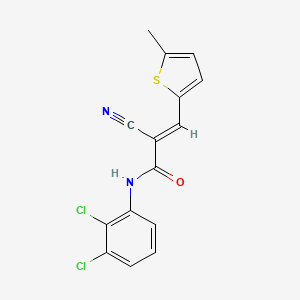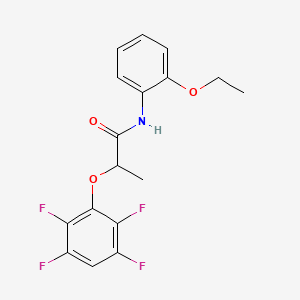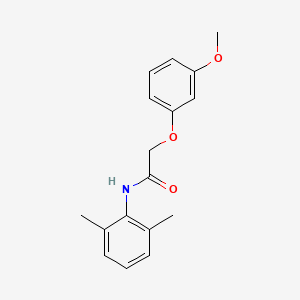
(2E)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The starting materials, such as 2,3-dichloroaniline and 5-methylthiophene-2-carbaldehyde, undergo a condensation reaction in the presence of a base to form the enamide backbone.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Condensation Reactions: Utilizing continuous flow reactors to perform the condensation reactions efficiently.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and high yield.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its conjugated system.
Material Science:
Biology
Biological Probes: Used as a probe to study enzyme interactions due to its unique structure.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Agriculture: Possible applications as a pesticide or herbicide due to its chemical properties.
Mecanismo De Acción
The mechanism of action of (2E)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways related to its target enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide: can be compared with other enamides such as:
Uniqueness
- Structural Features : The presence of the thiophene ring and the specific substitution pattern make it unique.
- Reactivity : Its reactivity profile differs from other similar compounds due to the electronic effects of the substituents.
Propiedades
Fórmula molecular |
C15H10Cl2N2OS |
|---|---|
Peso molecular |
337.2 g/mol |
Nombre IUPAC |
(E)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-9-5-6-11(21-9)7-10(8-18)15(20)19-13-4-2-3-12(16)14(13)17/h2-7H,1H3,(H,19,20)/b10-7+ |
Clave InChI |
OWUSXUCGZXNSGK-JXMROGBWSA-N |
SMILES isomérico |
CC1=CC=C(S1)/C=C(\C#N)/C(=O)NC2=C(C(=CC=C2)Cl)Cl |
SMILES canónico |
CC1=CC=C(S1)C=C(C#N)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10895667.png)
![N'-[(1E)-1-(3,4-dimethylphenyl)ethylidene]naphthalene-1-carbohydrazide](/img/structure/B10895670.png)
![2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide](/img/structure/B10895672.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10895673.png)

![3,4,5-trihydroxy-N'-[(E)-thiophen-3-ylmethylidene]benzohydrazide](/img/structure/B10895684.png)
![5-(difluoromethyl)-4-{[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10895692.png)

![(3E)-3-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-phenylpyrazolidin-3-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B10895712.png)

![4-[(4-chlorophenyl)carbonyl]-5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10895737.png)
![5-({[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylic acid](/img/structure/B10895741.png)
![7-(4-hydroxy-3-methoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10895754.png)
![Methyl 3-[(2-pyrazinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B10895759.png)
